molecular formula C₁₈H₁₄D₁₁NO₈ B1140698 Ciclopirox-d11 β-D-Glucuronide CAS No. 1279033-13-4

Ciclopirox-d11 β-D-Glucuronide

Cat. No.: B1140698
CAS No.: 1279033-13-4
M. Wt: 394.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciclopirox-d11 β-D-Glucuronide is a glucuronide derivative of Ciclopirox, a synthetic antifungal agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The chemical formula of this compound is C21H20NO9, and it is widely used in drug metabolism research and drug analysis . As a metabolite, it assists in studying the in vivo metabolic pathways and pharmacokinetic properties of Ciclopirox .

Preparation Methods

Ciclopirox-d11 β-D-Glucuronide is typically synthesized through chemical methods. The preparation involves reacting β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This reaction is carried out using organic synthesis techniques . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Scientific Research Applications

Pharmacokinetic Studies

Ciclopirox-d11 β-D-Glucuronide serves as a valuable tool in pharmacokinetic studies due to its stable isotope labeling. The presence of deuterium can affect the metabolic pathways and half-life of the drug, allowing researchers to better understand its pharmacokinetics compared to non-deuterated forms. Studies have shown that deuteration can enhance the bioavailability and therapeutic efficacy of drugs by altering their metabolism and distribution in the body .

Antifungal Activity

Ciclopirox itself is known for its broad-spectrum antifungal properties, effective against various dermatophytes, yeasts, and non-dermatophyte molds. By studying this compound, researchers can investigate how deuteration influences antifungal activity. Preliminary data suggest that the compound retains its efficacy against common pathogens involved in onychomycosis and other fungal infections .

Table 1: Antifungal Efficacy of Ciclopirox Compounds

CompoundTarget PathogensMinimum Inhibitory Concentration (MIC)
CiclopiroxDermatophytes< 4 µg/mL
This compoundDermatophytesTBD

Dermatological Applications

Ciclopirox has been extensively utilized in dermatology, particularly in formulations such as nail lacquers for treating onychomycosis. Research into this compound could lead to improved formulations with enhanced penetration and sustained release properties due to its altered pharmacokinetics .

Case Study: Onychomycosis Treatment

In clinical trials, ciclopirox nail lacquer demonstrated significant efficacy against toenail infections caused by dermatophytes. The incorporation of this compound in nail lacquer formulations may improve therapeutic outcomes by providing a more stable and effective treatment option .

Anti-inflammatory Properties

Beyond its antifungal activity, ciclopirox exhibits anti-inflammatory effects, which are particularly beneficial in treating skin conditions complicated by bacterial infections . The potential for this compound to enhance these properties through altered metabolic pathways warrants further investigation.

Future Research Directions

Future studies should focus on:

  • Comparative Pharmacokinetics : Investigating how this compound compares with traditional ciclopirox in terms of absorption, distribution, metabolism, and excretion.
  • Efficacy Trials : Conducting clinical trials to assess the effectiveness of formulations containing this compound against resistant fungal strains.
  • Mechanistic Studies : Exploring the molecular mechanisms influenced by deuteration to optimize its use in therapeutic applications.

Comparison with Similar Compounds

Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include Ciclopirox-d11 sodium and Ciclopirox-d11, both of which are deuterium-labeled derivatives of Ciclopirox . These compounds share similar antifungal properties but differ in their specific applications and molecular structures. For instance, Ciclopirox-d11 sodium is used in studies related to sodium ion interactions, while Ciclopirox-d11 is used for general deuterium labeling studies .

Biological Activity

Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled derivative of ciclopirox, a synthetic antifungal agent primarily used in dermatological treatments. This compound has garnered attention for its unique pharmacological properties, particularly in the context of drug metabolism and pharmacokinetics. The following sections detail its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₄D₁₁NO₈
  • Molecular Weight : 394.46 g/mol
  • CAS Number : 1279033-13-4

The incorporation of deuterium in the structure of this compound enhances its stability and alters its metabolic profile, which can be advantageous in drug development and therapeutic applications .

This compound exhibits antifungal properties through several mechanisms:

  • Inhibition of Enzymes : It disrupts the function of catalase and peroxidase enzymes, which are crucial for fungal metabolism.
  • DNA Repair Interference : The compound may inhibit DNA repair processes, affecting cell division and viability in fungal cells.
  • Membrane Disruption : Ciclopirox affects membrane transport systems by inhibiting the Na+/K+ ATPase, leading to cellular dysfunction .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is metabolized into active and inactive metabolites, influencing its therapeutic efficacy:

  • Absorption : The compound shows enhanced absorption characteristics due to deuteration.
  • Distribution : It is distributed widely in tissues, particularly affecting the urinary tract.
  • Excretion : Major metabolites include ciclopirox glucuronide (CPX-G), which is excreted in urine .

Table 1: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh (following IV administration)
Half-lifeVariable (dependent on administration route)
Major MetabolitesCiclopirox glucuronide
Excretion RouteUrine

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

  • Antifungal Efficacy : In vitro studies have demonstrated that ciclopirox effectively inhibits various fungi, including Candida species and dermatophytes. The deuterated form may offer improved efficacy due to altered metabolic pathways.
  • Cancer Treatment Potential : Research indicates that ciclopirox derivatives exhibit anticancer properties. For instance, fosciclopirox (a related compound) has shown promise in treating solid tumors and hematologic malignancies through mechanisms involving apoptosis induction and cell cycle arrest .
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of ciclopirox derivatives, including this compound, particularly for urothelial cancers where traditional therapies have limitations .

Properties

CAS No.

1279033-13-4

Molecular Formula

C₁₈H₁₄D₁₁NO₈

Molecular Weight

394.46

Synonyms

1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.